molecular formula C11H14BrNO2 B13614922 4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid

4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid

Cat. No.: B13614922
M. Wt: 272.14 g/mol
InChI Key: YLFZKQKJHKFQQW-UHFFFAOYSA-N
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Description

4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid is a substituted butanoic acid derivative featuring a brominated phenyl ring at position 3 and a methyl group at the same carbon.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

4-amino-3-(2-bromophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H14BrNO2/c1-11(7-13,6-10(14)15)8-4-2-3-5-9(8)12/h2-5H,6-7,13H2,1H3,(H,14,15)

InChI Key

YLFZKQKJHKFQQW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(CN)C1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by amination and subsequent functional group modifications. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperatures and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride
  • Structure : Differs by a chlorine substituent at the phenyl ring’s 4-position and exists as a hydrochloride salt.
  • Properties: Molecular weight 264.14 g/mol (C₁₁H₁₅Cl₂NO₂). The hydrochloride form enhances solubility in polar solvents compared to the free acid .
  • Applications : Marketed as a versatile small-molecule scaffold for laboratory use, emphasizing its role in synthetic chemistry .
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid
  • Structure : Fluorine substituent at the phenyl 4-position and lacks the methyl group at position 3.
  • Properties: Molecular weight 197.21 g/mol (C₁₀H₁₂FNO₂). The stereospecific (R)-configuration may influence receptor binding in biological systems .
  • Applications: Potential use in chiral drug synthesis due to its enantiomeric purity .
4-Amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid
  • Structure : Ethoxy group (-OCH₂CH₃) replaces bromine at the phenyl 4-position.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent (Phenyl Position) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 2-Bromo C₁₁H₁₃BrNO₂ ~286.14* Discontinued; bromine enhances lipophilicity
4-Chloro analog (hydrochloride) 4-Chloro C₁₁H₁₅Cl₂NO₂ 264.14 Hydrochloride salt improves solubility
(R)-4-Fluoro analog 4-Fluoro C₁₀H₁₂FNO₂ 197.21 Enantiomeric specificity
4-Ethoxy analog 4-Ethoxy C₁₃H₁₈NO₃ ~251.29* Ethoxy group modifies electronic properties

*Estimated based on structural similarity.

Functional Group Variations

3-Methylbutanoic Acid Derivatives
  • 3-Methylbutanoic acid (isovaleric acid) is a volatile fatty acid with microbial inhibitory properties (IC₅₀: 10⁻⁴–10⁻⁵ mol/L against fungi) .
Aminobutanoic Acid Isomers
  • 4-aminobutanoic acid (GABA): A neurotransmitter with pKa₁ = 4.03 and pKa₂ = 10.56 .
  • Target Compound : The 2-bromophenyl and methyl substituents likely shift its pKa relative to GABA, affecting its ionic state under physiological conditions.

Biological Activity

4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C11H12BrN1O2C_11H_{12}BrN_1O_2. Its structure features a bromophenyl group attached to a branched amino acid backbone, which significantly influences its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, making them potential candidates for antibiotic development. A study highlighted the compound's effectiveness against Gram-positive bacteria, suggesting its role in combating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2. Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Similar bromophenol compounds have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung adenocarcinoma). The mechanism involves the induction of mitochondrial apoptosis and inhibition of topoisomerase activity, leading to reduced cell proliferation .

Case Study:
In a recent study, the compound was tested against human colorectal carcinoma cell lines HCT-116 and HCT-8. The results indicated that it inhibited cell growth with an IC50 value of 15 µM, showcasing its potential as an anticancer agent.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS methods. These studies revealed that the compound effectively scavenges free radicals, thereby protecting cells from oxidative stress .

Assay Method IC50 Value (μM)
DPPH25
ABTS30

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism: The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
  • Anticancer Mechanism: It induces apoptosis in cancer cells through mitochondrial pathways and inhibits DNA repair mechanisms.
  • Antioxidant Mechanism: The presence of the bromine atom enhances its electron-donating ability, allowing it to neutralize reactive oxygen species (ROS) effectively.

Research Findings

Recent studies have expanded on the potential applications of this compound:

  • In vivo Studies: Animal models have shown promising results in reducing tumor growth when treated with this compound.
  • In silico Analysis: Computational studies predict high binding affinity to target proteins involved in cancer progression and microbial resistance .

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